molecular formula C10H8N2O4S B1302231 Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate CAS No. 34674-75-4

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Cat. No. B1302231
CAS RN: 34674-75-4
M. Wt: 252.25 g/mol
InChI Key: WMZGLTDTPSMOMC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is a compound that is structurally related to several other compounds studied for their unique properties and potential applications. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds. For instance, the study of 5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile reveals the occurrence of conformational and color polymorphism, which suggests that similar compounds, including Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, may exhibit polymorphism as well .

Synthesis Analysis

The synthesis of related compounds, such as 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, involves chemoselective methods using reducing agents like Et3SiH/I2 . This indicates that the synthesis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate could also be achieved through similar chemoselective reactions, potentially involving the reduction of nitro groups or the protection of amino groups during the synthesis process.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate has been studied using crystallography. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows a thiophene ring with a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular hydrogen bonds . This suggests that the molecular structure of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate could also be characterized by similar interactions and stabilization mechanisms.

Chemical Reactions Analysis

The chemical reactivity of related compounds can provide insights into the reactions that Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate might undergo. For instance, the presence of amino and nitro groups in these compounds suggests that they could participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using techniques such as X-ray powder diffractometry, FT-IR, Raman spectroscopy, and thermal analysis . These studies reveal the importance of temperature on the stability and solubility of different polymorphic forms. The physical and chemical properties of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate could be expected to show similar temperature-dependent behavior and could be analyzed using comparable techniques to gain a comprehensive understanding of the compound.

Scientific Research Applications

  • Organic Semiconductors

    • Thiophene derivatives play a prominent role in the advancement of organic semiconductors .
    • They are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
  • Medicinal Chemistry

    • Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Copper-Catalyzed N-Arylation

    • An efficient carbon–nitrogen cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with a range of (hetero)aryl iodides using CuI, l-proline, and Cs2CO3 in dioxane at moderate temperature is described .
    • This procedure is an extremely general, relatively cheap, and experimentally simple way to afford the N-substituted products in moderate to high yields .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Anti-Atherosclerotic Agents

    • 2-Octylthiophene, a thiophene derivative, is used in the synthesis of anti-atherosclerotic agents .
  • Anti-Inflammatory Agents

    • Synthetic benzothiophene-based derivatives show various biological activities .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Synthetic Chemistry

    • Thiophene-based analogs have been used by a growing number of scientists as potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Corrosion Mechanism

    • The surface species produced by the “nitro-to-amino” reaction serve as corrosion precursors and exacerbate the observed surface iron oxide formation in the experiments .
  • Copper-Catalyzed N-Arylation

    • Cu-catalyzed N-arylation is a useful tool for the chemical modification of aromatic heterocycles .
    • An efficient carbon–nitrogen cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with a range of (hetero)aryl iodides using CuI, l-proline and Cs2CO3 in dioxane at moderate temperature is described .
    • This procedure is an extremely general, relatively cheap, and experimentally simple way to afford the N-substituted products in moderate to high yields .

properties

IUPAC Name

methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-4-5(12(14)15)2-3-7(6)17-9/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZGLTDTPSMOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374902
Record name methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

CAS RN

34674-75-4
Record name methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-nitrobenzonitrile (25.0 g, 136.9 mmol), commercially available, was treated with 1 equivalent ethyl thioglycolate and 1 equivalent K2CO3 in ethanol by the procedure described in Example 41A to yield the title compound (19.68 g, 54%). m.p. 208°-210° C. 1H NMR(300MHz, DMSO) δ9.23 (d, 1H), 8.29 (d, 1H), 8.11 (dd, 1H), 7.45 (br s, 2H), 4.29 (q, 2H), 1.31 (t, 3H). MS (DCI/NH3) m/e 284 (M+NH4)+.
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25 g
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Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Romeo, L Salerno, V Pittalà, MN Modica… - European Journal of …, 2014 - Elsevier
… This compound [21] was prepared following a published procedure [28] for the homologous methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, starting from 2-chloro-5-…
Number of citations: 10 www.sciencedirect.com

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